![molecular formula C23H25ClN2O5 B12627445 N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B12627445.png)
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-clorofenil)-2,5-dioxopirrolidin-3-il]-N-[2-(3,4-dimetoxi fenil)etil]propanamida es un complejo compuesto orgánico caracterizado por su estructura química única. Este compuesto presenta un anillo pirrolidinona sustituido con un grupo clorofenil y un grupo dimetoxi feniletil, lo que lo convierte en un tema de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[1-(4-clorofenil)-2,5-dioxopirrolidin-3-il]-N-[2-(3,4-dimetoxi fenil)etil]propanamida típicamente involucra múltiples pasos, comenzando con la preparación del anillo pirrolidinona. Esto se puede lograr a través de una reacción de ciclización que involucra precursores apropiados bajo condiciones controladas. Los grupos clorofenil y dimetoxi feniletil se introducen luego a través de reacciones de sustitución, a menudo utilizando reactivos como agentes clorantes y haluros de dimetoxi feniletil.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y la concentración de los reactivos. El uso de catalizadores y solventes que facilitan las reacciones deseadas al tiempo que minimizan las reacciones secundarias también es crucial. Los métodos industriales también pueden incorporar pasos de purificación como la recristalización o la cromatografía para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[1-(4-clorofenil)-2,5-dioxopirrolidin-3-il]-N-[2-(3,4-dimetoxi fenil)etil]propanamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir grupos funcionales específicos, alterando las propiedades del compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, potencialmente modificando la actividad del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios haluros para reacciones de sustitución. Las condiciones de reacción como la temperatura, la elección del solvente y el tiempo de reacción se controlan cuidadosamente para lograr los resultados deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desclorados o desmetoxilados. Las reacciones de sustitución pueden introducir nuevos grupos funcionales, lo que lleva a una variedad de derivados con propiedades potencialmente diferentes.
Aplicaciones Científicas De Investigación
N-[1-(4-clorofenil)-2,5-dioxopirrolidin-3-il]-N-[2-(3,4-dimetoxi fenil)etil]propanamida tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como precursor o intermedio en la síntesis de moléculas más complejas.
Biología: Puede estudiarse por su potencial actividad biológica, incluidas las interacciones con enzimas o receptores.
Medicina: La investigación puede explorar sus posibles efectos terapéuticos o su papel como compuesto principal en el desarrollo de fármacos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como componente en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N-[1-(4-clorofenil)-2,5-dioxopirrolidin-3-il]-N-[2-(3,4-dimetoxi fenil)etil]propanamida implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que juegan un papel en las vías biológicas. Los efectos del compuesto están mediados a través de la unión a estos objetivos, lo que lleva a cambios en su actividad o función. Las vías exactas involucradas pueden variar según la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de pirrolidinona y compuestos con grupos clorofenil o dimetoxi feniletil. Algunos ejemplos incluyen:
- N-[1-(4-fluorofenil)-2,5-dioxopirrolidin-3-il]-N-[2-(3,4-dimetoxi fenil)etil]propanamida
- N-[1-(4-bromofenil)-2,5-dioxopirrolidin-3-il]-N-[2-(3,4-dimetoxi fenil)etil]propanamida
Unicidad
Lo que distingue a N-[1-(4-clorofenil)-2,5-dioxopirrolidin-3-il]-N-[2-(3,4-dimetoxi fenil)etil]propanamida es su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C23H25ClN2O5 |
|---|---|
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C23H25ClN2O5/c1-4-21(27)25(12-11-15-5-10-19(30-2)20(13-15)31-3)18-14-22(28)26(23(18)29)17-8-6-16(24)7-9-17/h5-10,13,18H,4,11-12,14H2,1-3H3 |
Clave InChI |
LWZWYKZPCJSOMC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(CCC1=CC(=C(C=C1)OC)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,3'aR,8'aS,8'bS)-2'-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12627369.png)
![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12627377.png)
![2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate](/img/structure/B12627392.png)
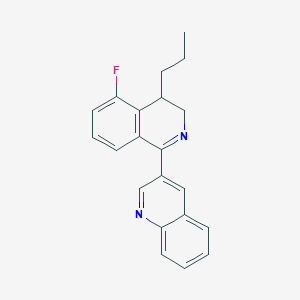
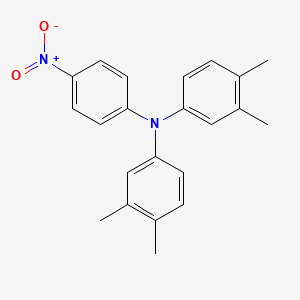

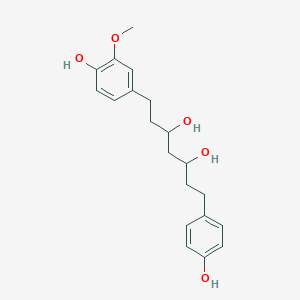
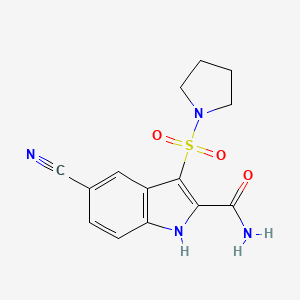
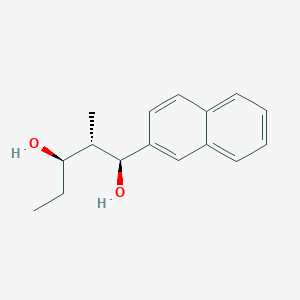
![2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile](/img/structure/B12627452.png)
methanone](/img/structure/B12627453.png)
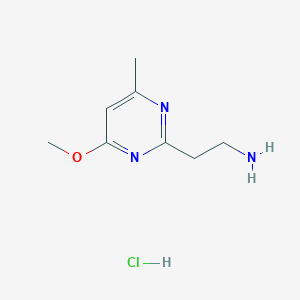
![3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627465.png)
![D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B12627469.png)
